N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a 2-oxo-1,2-dihydropyridine moiety, with a 3,5-dimethoxyphenylacetamide substituent. The 3,5-dimethoxyphenyl group contributes to lipophilicity and may influence solubility and membrane permeability.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-4-6-16(7-5-15)23-26-24(33-27-23)17-8-9-22(30)28(13-17)14-21(29)25-18-10-19(31-2)12-20(11-18)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKTSMSCPVOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethoxyphenyl derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole derivative with the dihydropyridinyl acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the oxadiazole ring has been associated with enhanced anticancer properties owing to its ability to interact with various cellular targets. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
In preclinical models, N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases such as arthritis.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules to highlight key differences in substituents, heterocyclic cores, and inferred physicochemical or biological properties.
Structural Analogues and Key Differences
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Substituents : Features a sulfanyl (-S-) linker instead of the oxadiazole-oxygen.
- Implications :
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : Similar triazole core but with ethyl and pyridin-3-yl substituents.
- Substituents : Uses a 3,5-dimethylphenyl group (methyl instead of methoxy) and pyridin-3-yl (vs. pyridin-4-yl in the target compound).
- Implications :
- Methyl groups reduce polarity compared to methoxy, increasing lipophilicity and possibly blood-brain barrier penetration.
- Pyridin-3-yl vs. pyridin-4-yl alters spatial orientation in binding pockets .
Hypothesized Property Comparison
Discussion of Key Findings
- Oxadiazole vs. Triazole : The oxadiazole in the target compound likely confers greater resistance to enzymatic degradation compared to triazole-containing analogues, making it more suitable for prolonged therapeutic action .
- Methoxy vs. Methyl Groups : The 3,5-dimethoxyphenyl group in the target compound enhances water solubility relative to the 3,5-dimethylphenyl group in , which may improve bioavailability in hydrophilic environments .
- Sulfanyl vs. Oxadiazole Linkers : The sulfanyl group in analogues introduces a sulfur atom, which could participate in disulfide bond formation or metal coordination, altering target selectivity .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dimethoxyphenyl moiety and an oxadiazole unit linked to a dihydropyridine framework. Its molecular formula is with a molecular weight of 447.5 g/mol. The structural features contribute to its biological activity and interaction with various molecular targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising anticancer effects against various cell lines. For instance, oxadiazole derivatives have demonstrated cytotoxicity against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer cell lines (MCF7), with IC50 values ranging from 10 to 100 µM .
- Anti-inflammatory Activity : Derivatives of oxadiazole have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The oxadiazole ring has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
- Receptor Modulation : The compound may act as a ligand for various receptors involved in cellular signaling pathways related to apoptosis and inflammation .
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Anticancer Study : A study assessed the cytotoxicity of oxadiazole derivatives on multiple cancer cell lines. Results indicated that compounds with similar structural features exhibited significant growth inhibition with IC50 values below 50 µM across several tested lines .
- Anti-inflammatory Research : In vivo models demonstrated that oxadiazole derivatives reduced edema in carrageenan-induced paw edema models in rats, suggesting their potential as anti-inflammatory agents .
- Antimicrobial Testing : Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating potent antimicrobial activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
